![molecular formula C15H15FN2O5 B8806507 propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate CAS No. 136087-83-7](/img/structure/B8806507.png)
propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate is a chemical compound known for its potent inhibitory effects on aldose reductase, an enzyme involved in the polyol pathway. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetic complications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Spiro Compound Formation: The spiro linkage is formed through a condensation reaction between the chroman derivative and an imidazolidine precursor.
Esterification: The final step involves esterification to introduce the propyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate has several scientific research applications:
Chemistry: Used as a model compound in studying spiro compound synthesis and reactivity.
Biology: Investigated for its effects on enzyme inhibition, particularly aldose reductase.
Medicine: Potential therapeutic agent for treating diabetic complications by inhibiting aldose reductase.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of aldose reductase. It binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps mitigate the accumulation of sorbitol, which is implicated in diabetic complications. The molecular interactions involve hydrophilic and hydrophobic interactions, with the carbamoyl group playing a crucial role in binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fidarestat: Another aldose reductase inhibitor with a similar spiro structure.
Epalrestat: A structurally different aldose reductase inhibitor but with similar therapeutic applications.
Uniqueness
(2S,4S)-Propyl 6-fluoro-2’,5’-dioxospiro[chroman-4,4’-imidazolidine]-2-carboxylate is unique due to its specific stereochemistry and the presence of the propyl ester group, which may influence its pharmacokinetic properties and binding affinity compared to other inhibitors .
Eigenschaften
CAS-Nummer |
136087-83-7 |
|---|---|
Molekularformel |
C15H15FN2O5 |
Molekulargewicht |
322.29 g/mol |
IUPAC-Name |
propyl (2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylate |
InChI |
InChI=1S/C15H15FN2O5/c1-2-5-22-12(19)11-7-15(13(20)17-14(21)18-15)9-6-8(16)3-4-10(9)23-11/h3-4,6,11H,2,5,7H2,1H3,(H2,17,18,20,21)/t11-,15-/m0/s1 |
InChI-Schlüssel |
KXSOZSJFADAYID-NHYWBVRUSA-N |
Isomerische SMILES |
CCCOC(=O)[C@@H]1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 |
Kanonische SMILES |
CCCOC(=O)C1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


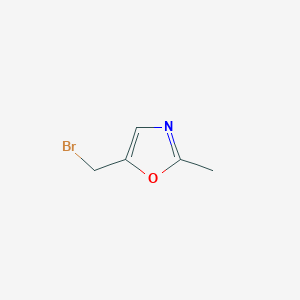
![(R)-tert-Butyl 5-hydroxy-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8806429.png)
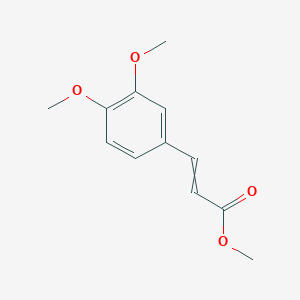
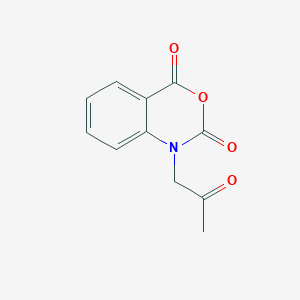
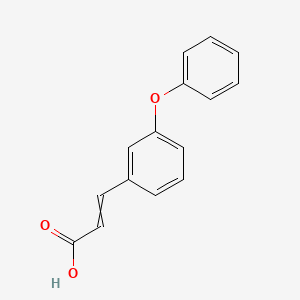
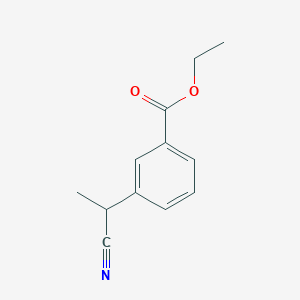
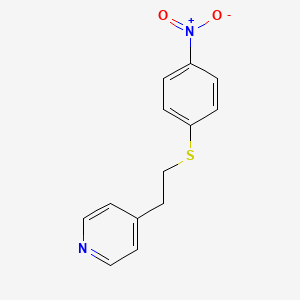
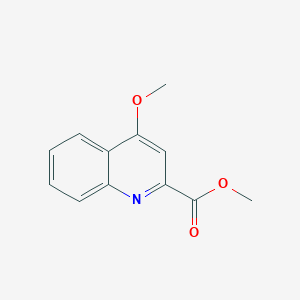
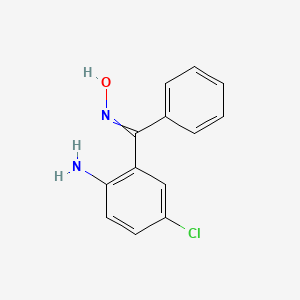
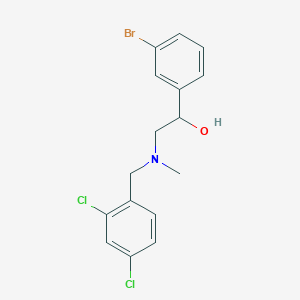

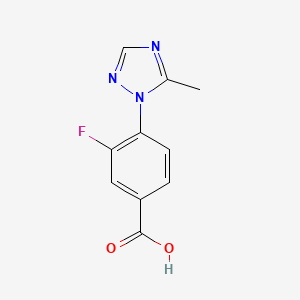
![(S)-methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B8806524.png)
![2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B8806530.png)
